molecular formula C17H10FN3O2 B4445281 N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B4445281
M. Wt: 307.28 g/mol
InChI Key: SXNGXECGCHHWBY-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide: is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a cyano group, a fluoro substituent, and a hydroxy group on the quinoline ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-cyanophenylamine, which is then subjected to a series of reactions to introduce the fluoro and hydroxy groups on the quinoline ring. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Its ability to interact with specific enzymes and receptors makes it a valuable lead compound in drug discovery.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and fluoro groups enhance its binding affinity, while the hydroxy and carboxamide groups facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: N-(2-cyanophenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a cyano and fluoro group on the quinoline ring is relatively rare and contributes to its distinct properties.

Properties

IUPAC Name

N-(2-cyanophenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2/c18-11-5-6-15-12(7-11)16(22)13(9-20-15)17(23)21-14-4-2-1-3-10(14)8-19/h1-7,9H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNGXECGCHHWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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